molecular formula C10H13NO2 B13121873 2-(2-Aminopropan-2-yl)benzoic acid

2-(2-Aminopropan-2-yl)benzoic acid

Cat. No.: B13121873
M. Wt: 179.22 g/mol
InChI Key: WFERMTRLYGODQL-UHFFFAOYSA-N
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Description

2-(2-Aminopropan-2-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core with an amino group and a propan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopropan-2-yl)benzoic acid can be achieved through several methods. One common approach involves the base-promoted aerobic cascade reaction. This method is advantageous due to its regiospecificity and atom-economical nature, allowing for the formation of multiple bonds in a single pot .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary, but they generally follow principles of green chemistry to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopropan-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to convert the compound into different derivatives.

    Substitution: Common in organic synthesis, substitution reactions can replace the amino or carboxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are typical.

    Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-Aminopropan-2-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aminopropan-2-yl)benzoic acid involves its interaction with various molecular targets. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

    2-Amino benzoic acid: Shares the benzoic acid core but lacks the propan-2-yl substituent.

    Para-aminobenzoic acid (PABA): Similar structure but with the amino group in the para position.

Uniqueness

2-(2-Aminopropan-2-yl)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for developing new materials and studying biological processes .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(2-aminopropan-2-yl)benzoic acid

InChI

InChI=1S/C10H13NO2/c1-10(2,11)8-6-4-3-5-7(8)9(12)13/h3-6H,11H2,1-2H3,(H,12,13)

InChI Key

WFERMTRLYGODQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1C(=O)O)N

Origin of Product

United States

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